molecular formula C19H18F2N4OS B2908045 1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea CAS No. 2034477-53-5

1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea

Cat. No.: B2908045
CAS No.: 2034477-53-5
M. Wt: 388.44
InChI Key: QBFZVXDXRCTALK-UHFFFAOYSA-N
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Description

1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea is a notable compound in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of this compound typically involves multiple steps of synthesis, often starting with the formation of intermediates such as pyrazole derivatives and thiophene compounds. These intermediates are then coupled using appropriate reagents under controlled conditions, such as anhydrous solvents and specific temperatures, to yield the final product. For instance, a common synthetic route may involve the alkylation of 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole with an ethyl halide, followed by the reaction with 2,6-difluorophenyl isocyanate to form the desired urea derivative.

Industrial Production Methods: : On an industrial scale, the synthesis may be optimized for efficiency and cost-effectiveness. This often involves batch or continuous flow processes, utilizing catalysts and automated systems to ensure high yield and purity. The reaction conditions, such as pressure, temperature, and solvent choice, are meticulously controlled to enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions It Undergoes: : This compound is reactive in various organic reactions, such as oxidation, reduction, and substitution.

  • Oxidation: : Under strong oxidizing conditions, the thiophene ring may be converted into sulfoxide or sulfone derivatives.

  • Reduction: : The reduction of this compound can affect the pyrazole ring or the difluorophenyl group, potentially leading to various partially hydrogenated derivatives.

Common Reagents and Conditions: : Typical reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions can vary from room temperature to elevated temperatures, depending on the specific reaction being performed.

Major Products Formed from These Reactions: : Products include oxidized derivatives of the thiophene ring, hydrogenated pyrazole derivatives, and various substituted products on the aromatic rings.

Scientific Research Applications

Chemistry: : In chemistry, this compound serves as a versatile building block for synthesizing other complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology: : In biological research, derivatives of this compound can be used as probes to study enzymatic reactions or as potential therapeutic agents due to their ability to interact with specific biological targets.

Medicine: : In medicine, the compound's derivatives may exhibit pharmacological activity, making them candidates for drug development. They may possess anti-inflammatory, anticancer, or antimicrobial properties, depending on their specific structural modifications.

Industry: : Industrial applications may include the development of novel materials with specific physical or chemical properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea involves its interaction with molecular targets through its diverse functional groups. For instance, the difluorophenyl group may engage in halogen bonding or π-π interactions, while the urea moiety can form hydrogen bonds with biological macromolecules. The pathways involved may include inhibition or activation of enzymes, modulation of receptor activity, or interaction with DNA/RNA, depending on the specific context of its use.

Comparison with Similar Compounds

Compared to similar compounds, such as other pyrazole-based or thiophene-containing ureas, 1-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(2,6-difluorophenyl)urea stands out due to its combination of functional groups, which provide a unique profile of reactivity and biological activity.

List of Similar Compounds

  • 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2,6-dichlorophenyl)urea

  • 1-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorophenyl)urea

  • 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(2-chlorophenyl)urea

Properties

IUPAC Name

1-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-3-(2,6-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4OS/c20-14-2-1-3-15(21)18(14)23-19(26)22-7-8-25-17(12-4-5-12)10-16(24-25)13-6-9-27-11-13/h1-3,6,9-12H,4-5,7-8H2,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFZVXDXRCTALK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)NC3=C(C=CC=C3F)F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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